molecular formula C21H17FN4O3 B2820175 (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-33-7

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

カタログ番号: B2820175
CAS番号: 946216-33-7
分子量: 392.39
InChIキー: GRWRZOPHXNYGHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. The oxazole moiety is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 3. The two heterocyclic systems are linked via a methyl ester bridge.

特性

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWRZOPHXNYGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that belongs to a class of heterocyclic compounds. It has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the oxazole and triazole rings. These heterocycles are known for their diverse biological activities.

Property Value
Molecular Formula C19H18FN3O3
Molecular Weight 357.36 g/mol
CAS Number [Provisional CAS Number]

Biological Activity Overview

Research indicates that derivatives of oxazole and triazole exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various biological systems:

  • Anticancer Activity :
    • Studies have shown that triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound demonstrated IC50 values ranging from 2.76 to 9.27 µM against several cancer cell lines, including ovarian and renal cancers .
    • The oxazole moiety is also linked to anticancer properties, with derivatives exhibiting cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
  • Anti-inflammatory Effects :
    • Compounds containing oxazole rings have been reported to possess anti-inflammatory properties. They act by inhibiting key inflammatory mediators and pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Triazole derivatives are known for their antifungal and antibacterial properties. Research indicates that they can inhibit the growth of various pathogens by disrupting cellular functions .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of triazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. The compound exhibited selective toxicity towards ovarian cancer cells, suggesting potential for targeted therapy .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that related oxazole compounds inhibited the production of pro-inflammatory cytokines in human fibroblasts. This suggests a mechanism through which these compounds could mitigate chronic inflammation .

Study 3: Antimicrobial Efficacy

A comparative analysis showed that a triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural analogs of the target compound. Key comparisons include:

Property Compound 4 (Cl-substituted) Compound 5 (F-substituted) Target Compound (F-substituted)
Crystal System Triclinic, P 1̄ Triclinic, P 1̄ Likely similar (inferred)
Asymmetric Unit 2 independent molecules 2 independent molecules Not reported
Planarity Mostly planar, except one fluorophenyl group Similar to 4 Assumed planar with perpendicular fluorophenyl
Halogen Impact Larger Cl atom causes slight packing adjustments Smaller F atom minimizes steric effects F substituent likely optimizes packing

Both 4 and 5 exhibit identical triclinic symmetry but differ in halogen-induced intermolecular interactions. The Cl substituent in 4 slightly distorts packing compared to 5 , highlighting the role of halogen size in crystal engineering .

Bioactive Analogs

However, the target compound’s bioactivity remains unstudied, necessitating further pharmacological evaluation .

Electronic and Steric Modifications

  • 4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole (3o) : Replacing the oxazole with a methoxybenzyl group introduces electron-donating effects, altering electronic density compared to the target compound’s electron-withdrawing fluorophenyl group .
  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate : A simpler oxazole ester lacking the triazole moiety, this compound serves as a synthetic precursor but lacks the structural complexity for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing oxazole-triazole hybrid compounds like this target molecule?

The synthesis typically involves multi-step reactions:

  • Oxazole ring formation : Cyclization of substituted benzaldehyde derivatives with α-hydroxy ketones or esters under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .
  • Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives .
  • Esterification : Coupling the oxazole and triazole moieties via esterification reactions, often using DCC/DMAP or other coupling agents .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .

Q. What solvents and catalysts are optimal for synthesizing the oxazole-triazole core?

  • Solvents : Toluene or dichloromethane for oxazole cyclization; DMF or THF for CuAAC reactions .
  • Catalysts : p-Toluenesulfonic acid for oxazole formation, Cu(I) salts (e.g., CuSO4_4/sodium ascorbate) for triazole synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the esterification step between oxazole and triazole moieties?

  • Methodology :
  • Activation : Pre-activate the carboxylic acid with carbodiimides (e.g., DCC) to form an active ester intermediate.
  • Solvent polarity : Use anhydrous DCM or THF to minimize hydrolysis.
  • Temperature : Maintain 0–5°C during coupling to reduce side reactions .
    • Yield improvement : Yields >75% are achievable with stoichiometric DMAP (10 mol%) to accelerate acyl transfer .

Q. What strategies resolve contradictions in 1^1H NMR data for substituent assignments on the triazole ring?

  • 2D NMR : Use 1^1H-13^13C HSQC and HMBC to correlate protons with adjacent carbons, particularly for distinguishing methyl groups at C5 of the triazole vs. oxazole .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral overlap occurs .

Q. How does the fluorophenyl group influence the compound’s bioactivity compared to chlorophenyl or methylphenyl analogs?

  • SAR studies :
  • Electron-withdrawing effects : The 4-fluorophenyl group enhances metabolic stability compared to 4-methylphenyl derivatives by reducing cytochrome P450-mediated oxidation .
  • Hydrophobic interactions : Fluorine’s lipophilicity improves membrane permeability, as observed in similar triazole-based antimicrobial agents .

Q. What in vitro assays are recommended to evaluate this compound’s potential as an anticancer agent?

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic studies :
  • Apoptosis : Caspase-3/7 activation assays.
  • Cell cycle analysis : Flow cytometry with propidium iodide staining .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or kinases.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Data Analysis & Contradiction Management

Q. What statistical approaches validate reproducibility in biological assays?

  • Replicates : Perform triplicate experiments with independent compound batches.
  • ANOVA : Use one-way ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。